[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Overview
Description
“[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol” is a complex organic compound. It contains a thieno[3,2-b]pyridine ring which is a type of heterocyclic compound. The molecule also contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a trifluoromethyl group (a functional group consisting of three fluorine atoms and one carbon atom), and a methanol group (a functional group consisting of one carbon atom, one oxygen atom, and one hydrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-b]pyridine ring and the introduction of the phenyl, trifluoromethyl, and methanol groups. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-b]pyridine ring, phenyl group, trifluoromethyl group, and methanol group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the methanol group might make it capable of undergoing reactions typical of alcohols, such as dehydration or oxidation. The phenyl and trifluoromethyl groups might also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, density, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NOS/c16-15(17,18)10-6-11-14(19-7-10)13(12(8-20)21-11)9-4-2-1-3-5-9/h1-7,20H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOHMZKPZUFPCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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